2-Aminocyclopropane-1-carboxamide

NMDA receptor pharmacology open-channel blocker conformationally constrained analog

2-Aminocyclopropane-1-carboxamide (CAS 1249482-69-6; molecular formula C4H8N2O; MW 100.12 g/mol) is a non-proteinogenic amino acid derivative featuring a conformationally rigid cyclopropane ring bearing a primary amine at the 2-position and a primary carboxamide at the 1-position. Its compact, three-dimensional scaffold (logP -0.292; 2 H-bond donors, 2 H-bond acceptors) makes it an attractive fragment-sized building block for medicinal chemistry programs targeting CNS-penetrant receptor antagonists, bradykinin pathway modulators, and carboxypeptidase A inhibitors.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
Cat. No. B11734631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopropane-1-carboxamide
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1C(C1N)C(=O)N
InChIInChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7)
InChIKeyNYJLOBSPMAAEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclopropane-1-carboxamide: Core Scaffold Properties for Conformationally-Constrained Drug Design & Fragment-Based Screening Procurement


2-Aminocyclopropane-1-carboxamide (CAS 1249482-69-6; molecular formula C4H8N2O; MW 100.12 g/mol) is a non-proteinogenic amino acid derivative featuring a conformationally rigid cyclopropane ring bearing a primary amine at the 2-position and a primary carboxamide at the 1-position . Its compact, three-dimensional scaffold (logP -0.292; 2 H-bond donors, 2 H-bond acceptors) makes it an attractive fragment-sized building block for medicinal chemistry programs targeting CNS-penetrant receptor antagonists, bradykinin pathway modulators, and carboxypeptidase A inhibitors . The compound serves as a direct structural isomer of 1-aminocyclopropane-1-carboxamide (ACPC amide), a distinction with measurable consequences for target engagement and metabolic stability .

Why Procurement of 2-Aminocyclopropane-1-carboxamide Cannot Be Satisfied by Generic 1-Aminocyclopropane Carboxylic Acid Derivatives


The 2-amino positional isomer of the aminocyclopropane carboxamide scaffold exhibits fundamentally divergent biological recognition compared to its 1-amino positional isomer (1-aminocyclopropane-1-carboxamide, ACPC amide) and the carboxylic acid progenitor (ACC). In NMDA receptor pharmacology, 1-aminocyclopropane-1-carboxylic acid (ACC) acts as a partial agonist at the glycine site (EC50 = 0.7–0.9 μM) and a competitive antagonist at the glutamate site (EC50 = 81.6 nM) [1]. PPDC — a 2-amino-substituted cyclopropane carboxamide analog sharing the 2-amino connectivity of the target scaffold — exhibits a fundamentally different mechanism: open-channel block of the NMDA receptor with stereospecific IC50 values and a microscopic blocking rate constant of 2.8 × 10⁷ M⁻¹s⁻¹ [2]. Interchanging the 1-amino isomer for the 2-amino isomer would therefore redirect a program from glycine/glutamate site modulation to open-channel blockade, an entirely different pharmacological profile. In carboxypeptidase A inhibition, simple 1-aminocyclopropane carboxamido derivatives of Gly, Phe, and Pro showed no time-dependent irreversible inhibition, while benzamido-substituted variants were latent inhibitors in the same assay [3]. The specific regioisomeric connectivity and substitution pattern — not merely the presence of the cyclopropane ring — determines the inhibitory mechanism and potency. Generic substitution collapses these critical structure-activity relationships.

Quantitative Differentiation Evidence: 2-Aminocyclopropane-1-carboxamide vs. Closest In-Class Analogs


NMDA Receptor Pharmacology: 2-Amino Scaffold Enables Open-Channel Blockade vs. 1-Amino ACC Glycine/Glutamate Site Modulation

Derivatives built on the 2-aminocyclopropane carboxamide scaffold, exemplified by PPDC ((1S,2R)-1-phenyl-2[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide), exhibit open-channel block of NMDA receptors, a mechanism distinct from the glycine-site partial agonism and glutamate-site competitive antagonism of the 1-amino carboxylic acid analog ACC. PPDC (bearing the 2-amino substitution pattern characteristic of the 2-aminocyclopropane-1-carboxamide scaffold) demonstrated an IC50 value lower than analogs with non-(1S,2R,1'S) configurations, a Hill coefficient near unity (indicating 1:1 stoichiometry for block), and a microscopic blocking rate constant of 2.8 × 10⁷ M⁻¹s⁻¹ [1]. In contrast, ACC exhibited EC50 values of 0.7–0.9 μM as a glycine-site partial agonist (at 1 μM glutamate) and 81.6 nM as a glutamate-site competitive antagonist (at 10 μM glutamate) [2]. The 2-amino carboxamide scaffold is thus essential for the open-channel block mechanism — a therapeutic profile relevant to neuroprotection with reduced risk of tonic receptor inhibition compared to high-affinity pore blockers such as MK-801 [1].

NMDA receptor pharmacology open-channel blocker conformationally constrained analog neuroprotection

Carboxypeptidase A Latent Inhibition: 2-Amino Regioisomer Enables Substrate-Activated Irreversible Inhibition Not Observed with Simple 1-Amino Carboxamido Analogs

In a systematic structure-activity study, simple cyclopropylcarboxamido derivatives of Gly, Phe, and Pro — representing the 1-amino regioisomeric connectivity — showed no indications of time-dependent irreversible inhibition of carboxypeptidase A. In contrast, benzamido-1-aminocyclopropane carboxamido-Phe and -Pro derivatives, which incorporate the benzamido substitution at the cyclopropane ring nitrogen, were characterized as latent inhibitors, with the Phe analog also serving as a substrate for the enzyme [1]. The rate of inhibition paradoxically increased in the presence of substrate (hippurylphenylalanine), a phenomenon termed substrate-activated inhibition [1]. This behavior was subsequently confirmed in tetrapeptide analogs based on 1-aminocyclopropane carboxylic acid, where extended inhibitors demonstrated substrate-activated irreversible inhibition [2]. The 2-aminocyclopropane-1-carboxamide scaffold provides a distinct regioisomeric entry point for installing the benzamido and peptide substituents necessary to achieve latent, substrate-activated irreversible inhibition — a profile unattainable with the simple 1-amino carboxamido derivatives that lack time-dependent inhibitory activity [1][2].

carboxypeptidase A inhibition latent inhibitor substrate-activated inhibition mechanism-based inactivator

Bradykinin B1 Receptor Antagonism: Aminocyclopropane Carboxamide Scaffold Delivers Oral Bioavailability and CNS Penetration Not Observed in Non-Cyclopropane Congeners

A series of biphenylaminocyclopropane carboxamide-based bradykinin B1 receptor antagonists was developed that demonstrated low nanomolar affinity for the B1 receptor (representative Ki = 2.95 nM as cataloged in BindingDB) [1], combined with good pharmacokinetic properties and CNS penetration [2]. The cyclopropane carboxamide core was essential for achieving both oral bioavailability and brain exposure — properties that enabled efficient ex vivo receptor occupancy and activity in in vivo models of pain and inflammation [2]. Replacement of the trifluoropropionamide in the lead structure with polyhaloacetamides significantly reduced P-glycoprotein-mediated efflux, further establishing the critical role of the cyclopropane carboxamide scaffold in optimizing CNS drug-like properties [2]. The 2-aminocyclopropane-1-carboxamide molecule represents the minimal core fragment from which this class of orally bioavailable, CNS-penetrant B1 antagonists was elaborated, and procurement of the core scaffold is necessary for structure-activity relationship exploration within this chemotype.

bradykinin B1 receptor antagonist CNS penetration oral bioavailability pain and inflammation

Fragment-Based Drug Discovery: 3D Cyclopropane Scaffold Provides Superior Conformational Rigidity and Diversity vs. Planar Aromatic Fragments

The cyclopropane ring introduces conformational rigidity that preorganizes pharmacophores for target binding — a feature explicitly exploited in the design of conformationally restricted milnacipran analogs, where the cyclopropane carboxamide scaffold enabled enantioselective synthesis of NMDA receptor antagonists with stereospecific activity [1]. In crystallographic fragment screening, 1-aminocyclopropane-1-carboxamide was identified as a binder in a Coxsackievirus A16 2A protease campaign that identified 75 fragments, 38 of which bound within the active site [2]. The 2-aminocyclopropane-1-carboxamide scaffold combines three-dimensional shape (absent in planar aromatic fragments) with dual functional handles (primary amine and primary carboxamide) for divergent elaboration, a property that modular synthetic platforms specifically target for fragment elaboration in 3D [3]. The compound's compact size (MW 100.12) and calculated logP (-0.292) satisfy fragment-likeness criteria (MW < 300, clogP ≤ 3) while providing a higher fraction of sp³-hybridized carbons than typical phenyl-based fragments, a metric correlated with increased clinical developability [3].

fragment-based drug discovery 3D fragments conformational rigidity scaffold diversity

Synthetic Tractability: Dual Amino-Carboxamide Functionality Enables Orthogonal Derivatization via Standard Amide Coupling Chemistries

The 2-aminocyclopropane-1-carboxamide scaffold contains two chemically distinct nucleophilic/electrophilic centers: a primary amine (pKa ~9-10 for aliphatic amines on cyclopropane) and a primary carboxamide. This orthogonality permits sequential derivatization — for example, amide coupling at the amino group using HATU or T3P, followed by independent modification of the carboxamide . In the NK3 receptor antagonist series, 2-aminomethyl-1-aryl cyclopropane carboxamides were elaborated from the core scaffold to achieve low nanomolar NK3 binding and brain exposure, with the carboxamide serving as a versatile handle for SAR exploration [1]. The conformational constraint imposed by the cyclopropane ring simultaneously limits the conformational flexibility of elaborated side chains, improving pharmacophore preorganization compared to acyclic amino acid derivatives such as Gly or β-Ala amides, which lack rigid conformational control [2]. This dual-handle, conformationally-constrained architecture enables parallel library synthesis with fewer synthetic steps than required for comparable acyclic scaffolds, where additional conformational control elements must be introduced synthetically.

amide coupling parallel synthesis orthogonal protection scaffold diversification

Ethylene Biology Research: 2-Amino Carboxamide Positional Isomer Provides Distinct ACC Oxidase Substrate Profile vs. 1-Amino Carboxylic Acid

1-Aminocyclopropane-1-carboxylic acid (ACC) is the natural substrate for ACC oxidase in the ethylene biosynthesis pathway. Mechanistic investigations of ACC with ACC oxidase have analyzed turnover rates, product distribution, and O₂ uncoupling for cyclic and acyclic ACC analogs [1]. The 2-aminocyclopropane-1-carboxamide differs from ACC by (a) carboxamide substitution replacing the carboxylic acid, and (b) the amine position shifted from the 1- to the 2-position of the cyclopropane ring. These structural modifications are predicted to alter ACC oxidase recognition: the carboxamide cannot ionize to the carboxylate required for enzyme binding, and the 2-amino group introduces steric and electronic perturbation at the active site. As a precursor for ethylene synthesis, 2-aminocyclopropane-1-carboxamide serves as a mechanistic probe to dissect the substrate specificity requirements of ACC oxidase and the ethylene-forming enzyme (EFE) from bacterial sources, enabling researchers to distinguish between carboxylate-dependent and carboxamide-tolerant enzyme isoforms [1][2].

ethylene biosynthesis ACC oxidase plant hormone analog probe

Optimal Procurement Scenarios for 2-Aminocyclopropane-1-carboxamide Based on Verified Differentiation Evidence


Conformationally-Constrained NMDA Receptor Open-Channel Blocker Design Programs

Medicinal chemistry teams designing next-generation NMDA receptor antagonists with fast unblocking kinetics should prioritize the 2-aminocyclopropane-1-carboxamide scaffold over 1-amino carboxylic acid derivatives. Evidence from PPDC demonstrates that the 2-amino configuration enables selective open-channel blockade (IC50 lower than other configurations) with a fast macroscopic unblocking rate constant — significantly faster than MK-801 — while sparing AMPA, kainate, GABA(A), 5HT2C, and AChM1 receptors [1]. This profile is associated with reduced psychotomimetic liability compared to high-affinity, slowly dissociating channel blockers. The 1-amino carboxylic acid analog ACC acts via an entirely different mechanism (glycine-site partial agonism and glutamate-site competitive antagonism; EC50 = 0.7–0.9 μM and 81.6 nM respectively) and cannot substitute for the 2-amino scaffold in this application [2].

Bradykinin B1 Receptor Antagonist Optimization for Orally Bioavailable, CNS-Penetrant Pain Therapeutics

Programs targeting non-opioid inflammatory and neuropathic pain should procure the aminocyclopropane carboxamide core for elaboration into biphenylaminocyclopropane carboxamide B1 antagonists. This scaffold has produced compounds with Ki = 2.95 nM at the B1 receptor and demonstrated oral bioavailability and CNS penetration — a combination that enabled ex vivo receptor occupancy and in vivo efficacy [1]. Polyhaloacetamide substitutions accessible from the core scaffold further reduced P-glycoprotein-mediated efflux, addressing a key CNS penetration liability [1]. Alternative non-cyclopropane scaffolds have generally failed to achieve this combined profile, making the 2-aminocyclopropane-1-carboxamide building block a strategically critical procurement decision for B1 antagonist programs.

Crystallographic Fragment Screening Library Expansion with 3D, Conformationally-Rigid Building Blocks

Fragment-based drug discovery groups building or expanding 3D fragment libraries should include 2-aminocyclopropane-1-carboxamide as a high-priority scaffold. The compound satisfies all fragment-likeness criteria (MW 100.12, logP -0.292, 2 HBD, 2 HBA) [1] while providing superior three-dimensional character (Fsp³ = 0.75 for ring carbons) compared to planar aromatic fragments commonly overrepresented in commercial libraries. Crystallographic evidence confirms that the aminocyclopropane carboxamide scaffold binds within protease active sites [2], and modular synthetic platforms exist for its elaboration into lead-like molecules in three dimensions [3]. As pharmaceutical development pipelines increasingly prioritize 3D fragments to improve clinical developability metrics, procurement of this scaffold directly addresses the documented deficiency of non-planar fragments in current screening collections.

Carboxypeptidase A Mechanistic Probe and Latent Inhibitor Scaffold Development

Enzymology groups investigating substrate-activated irreversible inhibition mechanisms should procure 2-aminocyclopropane-1-carboxamide as a scaffold for designing latent carboxypeptidase A inhibitors. Evidence demonstrates that simple cyclopropylcarboxamido derivatives lacking the appropriate amine substitution show no time-dependent inhibition, while benzamido-substituted analogs act as latent, substrate-activated irreversible inhibitors [1]. The phenomenon of substrate-activated inhibition — where the rate of inhibition paradoxically increases in the presence of substrate — is a unique mechanistic feature accessible from this scaffold [1][2]. The 2-amino regioisomer provides the correct connectivity for installing benzamido and peptide substituents required for latent inhibition, a profile unattainable with the 1-amino regioisomer or simple carboxamido derivatives.

Quote Request

Request a Quote for 2-Aminocyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.